molecular formula C10H13ClN2O2 B1521763 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride CAS No. 1185296-13-2

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride

Cat. No.: B1521763
CAS No.: 1185296-13-2
M. Wt: 228.67 g/mol
InChI Key: VCZAETKJWKHRCI-UHFFFAOYSA-N
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Description

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is a chemical compound that belongs to the class of benzooxazoles This compound is characterized by the presence of an amino-propyl group attached to the benzooxazole ring, which is further stabilized by the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride typically involves the following steps:

    Formation of the Benzooxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic conditions to form the benzooxazole ring.

    Introduction of the Amino-Propyl Group: The next step involves the alkylation of the benzooxazole ring with a 3-chloropropylamine derivative under basic conditions to introduce the amino-propyl group.

    Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The benzooxazole ring can be reduced under specific conditions to form dihydrobenzooxazole derivatives.

    Substitution: The amino-propyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydrobenzooxazole derivatives.

    Substitution Products: Various substituted benzooxazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors with high affinity for the benzooxazole ring and amino-propyl group.

    Pathways Involved: It modulates various biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-propyl)-3H-benzothiazol-2-one hydrochloride: Similar structure but with a sulfur atom in place of the oxygen in the benzooxazole ring.

    3-(3-Amino-propyl)-3H-benzimidazol-2-one hydrochloride: Similar structure but with a nitrogen atom in place of the oxygen in the benzooxazole ring.

    3-(3-Amino-propyl)-3H-benzoxazol-2-thione hydrochloride: Similar structure but with a sulfur atom replacing the oxygen in the benzooxazole ring.

Uniqueness

3-(3-Amino-propyl)-3H-benzooxazol-2-one hydrochloride is unique due to its specific combination of the benzooxazole ring and amino-propyl group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(3-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13;/h1-2,4-5H,3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZAETKJWKHRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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